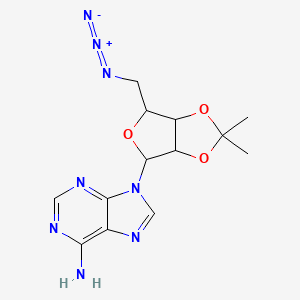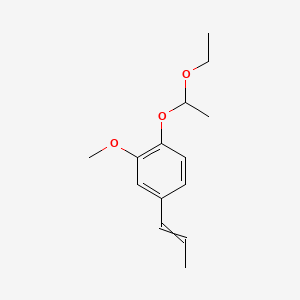
1,3-二碘-2,2-二甲基丙烷
描述
1,3-Diiodo-2,2-dimethylpropane is an organic compound with the molecular formula C₅H₁₀I₂. It is a derivative of propane, where two iodine atoms are substituted at the 1 and 3 positions, and two methyl groups are attached to the central carbon atom. This compound is known for its reactivity due to the presence of iodine atoms, making it useful in various chemical reactions and applications.
科学研究应用
1,3-Diiodo-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in radiolabeling studies.
Medicine: Investigated for its potential use in the development of pharmaceutical intermediates and radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It’s known that iodinated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
The mode of action of 1,3-Diiodo-2,2-dimethylpropane involves a coupling mechanism carried out by an electrochemically generated nickel(0) complex promoter [Ni(PPh 3) 4] . This suggests that the compound may participate in redox reactions, contributing to various biochemical processes.
Biochemical Pathways
Given its chemical structure and the involvement of a nickel(0) complex in its mode of action, it’s plausible that it could influence pathways involving redox reactions or metal-ion interactions .
Pharmacokinetics
Iodinated compounds are generally well absorbed and can distribute throughout the body, potentially affecting various tissues .
Result of Action
Iodinated compounds can have diverse effects depending on their specific targets and the biochemical pathways they influence .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of iodinated compounds .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diiodo-2,2-dimethylpropane can be synthesized through the iodination of 2,2-dimethylpropane-1,3-diol. The reaction typically involves the use of iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The general reaction scheme is as follows:
(CH₃)₂C(CH₂OH)₂+2I₂+PCl₃→(CH₃)₂C(CH₂I)₂+PCl₃O+2HCl
Industrial Production Methods
Industrial production of 1,3-diiodo-2,2-dimethylpropane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
1,3-Diiodo-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to 2,2-dimethylpropane using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Coupling: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 1,3-dihydroxy-2,2-dimethylpropane or other substituted derivatives.
Reduction: Formation of 2,2-dimethylpropane.
Coupling: Formation of more complex organic molecules with extended carbon chains.
相似化合物的比较
Similar Compounds
1,1-Diiodo-2,2-dimethylpropane: Similar structure but with both iodine atoms on the same carbon.
1-Iodo-2,2-dimethylpropane: Contains only one iodine atom.
2,2-Dimethylpropane-1,3-diol: The diol precursor used in the synthesis of 1,3-diiodo-2,2-dimethylpropane.
Uniqueness
1,3-Diiodo-2,2-dimethylpropane is unique due to the positioning of iodine atoms at the 1 and 3 positions, which allows for specific reactivity patterns and applications in organic synthesis. Its structure provides a balance between reactivity and stability, making it a valuable compound in various chemical processes.
属性
IUPAC Name |
1,3-diiodo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVIDBDQSYVBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310500 | |
| Record name | 1,3-diiodo-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66688-49-1 | |
| Record name | NSC227881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-diiodo-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Chloropyrido[2,3-d]pyridazine](/img/structure/B1614945.png)
![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)






